REACTION_CXSMILES
|
N[C:2]1([O:8]O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13].C(O)(=O)C.N>CO>[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:10](=[O:14])[CH2:11][CH2:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCCC1)OO
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |